molecular formula C23H22F3N3O3 B2997546 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 946267-25-0

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No. B2997546
M. Wt: 445.442
InChI Key: MHOXSATZSXBOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a pyridazinone group, a trifluoromethylphenyl group, and a butanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is strongly electron-withdrawing, which could have significant effects on the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the pyridazinone group, and the butanamide group. Each of these groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, would make the compound highly electronegative .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Research demonstrates the synthesis of heterocyclic compounds showing significant antimicrobial activity against various bacteria and fungi, highlighting the potential of pyridazinone derivatives as antimicrobial agents. These compounds' structures were confirmed through analytical and spectral studies, underscoring their potential in developing new antimicrobial therapies (Sarvaiya, Gulati, & Patel, 2019).

Antimitotic Agents

The chiral isomers of certain ethyl carbamates derived from pyridazinone showed differential activity in biological systems, with one isomer being more potent than the other. This suggests their use as antimitotic agents, contributing to cancer treatment research (Temple & Rener, 1992).

Antinociceptive Activity

Studies on pyridazinone derivatives revealed their significant antinociceptive (pain-blocking) properties, with certain compounds found to be more potent than aspirin in animal models. This indicates their potential application in developing new analgesic (pain-relieving) drugs (Dogruer, Şahin, Ünlü, & Ito, 2000).

Analgesic and Anti-inflammatory Properties

Research involving the synthesis of novel pyridazine derivatives highlighted their analgesic and anti-inflammatory activities in experimental animals, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs). This area of research contributes to the quest for more effective and safer treatments for pain and inflammation (Husain, Khokra, Seth, Garg, Kaushik, Ahmad, & Khan, 2017).

Future Directions

The future directions for research on this compound could be quite broad, given the wide range of potential applications for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-2-32-19-10-8-16(9-11-19)20-12-13-22(31)29(28-20)14-4-7-21(30)27-18-6-3-5-17(15-18)23(24,25)26/h3,5-6,8-13,15H,2,4,7,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOXSATZSXBOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

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